1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide (CDP) is a synthetic compound that has been studied for its potential applications as a therapeutic agent due to its ability to interact with biological systems and modulate the activity of various proteins. CDP is a member of the piperidine family and is a bicyclic heterocycle containing an amide group and two nitrogen atoms. CDP has a molecular weight of 238.3 g/mol and has a melting point of 158-162°C.
科学的研究の応用
1. Inhibition of c-Jun-N-terminal Kinase 3 (JNK3) This compound has been synthesized as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . JNK3 is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .
Treatment of Alzheimer’s Disease
The compound’s inhibitory effect on JNK3 makes it a potential candidate for the development of treatments for Alzheimer’s disease . Alzheimer’s disease is one of the most common neurodegenerative diseases, and the development of effective therapeutic agents remains a challenge .
Multi-Targeted Kinase Inhibitor
The compound has shown promising cytotoxic effects against different cancer cell lines, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests its potential as a multi-targeted kinase inhibitor .
4. Induction of Cell Cycle Arrest and Apoptosis The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Potential Anticancer Therapeutic
Given its ability to inhibit multiple kinases and induce apoptosis in cancer cells, this compound could be further developed as a potential anticancer therapeutic .
作用機序
Target of Action
The primary target of 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression at the G1-S transition, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when active, phosphorylates a number of substrates, including the retinoblastoma protein (Rb), which leads to the release of E2F transcription factors that are necessary for the transition from G1 to S phase of the cell cycle . By inhibiting CDK2, this compound prevents the phosphorylation of Rb, thus blocking the release of E2F and halting the cell cycle progression .
Result of Action
The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . It has been shown to have potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that it could be a promising candidate for the development of anticancer drugs .
特性
IUPAC Name |
1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-9-10(2)17-14(12-3-4-12)18-15(9)19-7-5-11(6-8-19)13(16)20/h11-12H,3-8H2,1-2H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDLADQESFFFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。